N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a fused thieno-pyrazol ring system substituted with a 2,4-dimethylphenyl group and an oxide moiety. Its structural complexity arises from the thieno[3,4-c]pyrazol scaffold, which combines sulfur-containing thiophene and nitrogen-rich pyrazole rings.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-5-14(10(2)6-9)18-15(16-11(3)19)12-7-21(20)8-13(12)17-18/h4-6H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYBQPUFSAFEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain proteins or enzymes in the body, which could potentially influence its therapeutic effects.
Mode of Action
It is known that the compound was docked with ampicillin-ctx-m-15, showing good binding interaction between the ligand and the targeted amino acids. This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given its potential interaction with proteins or enzymes, it is plausible that it could influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall therapeutic potential.
Result of Action
Based on its potential interaction with proteins or enzymes, it could potentially influence cellular processes and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide interacts with its targets and exerts its effects.
Biological Activity
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-acetamide
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
Research suggests that this compound exhibits various biological activities primarily through its interaction with specific biological pathways:
- Neuroprotection : The compound has shown potential neuroprotective effects in vitro. It enhances neuronal survival rates under conditions of oxidative stress or ischemia. In studies comparing it to established neuroprotective agents like edaravone, it demonstrated superior efficacy in preserving neuronal morphology and function .
- Antioxidant Activity : The presence of the thieno[3,4-c]pyrazole moiety is believed to contribute to its antioxidant properties. This is crucial for mitigating oxidative damage in cells and tissues .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Efficacy : In a study involving primary neuronal cultures subjected to OGD, the compound significantly improved cell viability compared to control groups. The survival rate increased from 41% to 98% with optimal dosing, suggesting its potential as a therapeutic agent for ischemic stroke .
- Comparative Studies : When tested against edaravone in similar experimental setups, this compound not only matched but often exceeded the protective effects observed with the standard treatment protocols .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on substituents, functional groups, and applications:
Structural and Functional Insights:
Core Heterocyclic Scaffold: The target compound’s thieno-pyrazol ring introduces conjugated π-electrons and heteroatoms (S, N), which may enhance binding to biological targets compared to simpler benzene cores in analogs like mefluidide or oxadixyl . The oxide group at position 5 could increase polarity, improving aqueous solubility relative to non-oxidized analogs.
Substituent Variations: Mefluidide and oxadixyl utilize dimethylphenyl groups but differ in substituents: mefluidide’s trifluoromethyl sulfonyl group is strongly electron-withdrawing, favoring herbicidal activity, while oxadixyl’s oxazolidinone ring contributes to fungicidal action . The diethylamino group in the reagent from introduces basicity, contrasting with the target compound’s neutral acetamide and oxide groups .
Potential Biological Implications: The thieno-pyrazol system’s rigidity and electronic features may confer unique interactions with enzymes or receptors, distinct from the flexible oxazolidinone in oxadixyl or the planar benzene rings in mefluidide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
